4-(4-Methylpiperazin-1-yl)butan-1-ol 4-(4-Methylpiperazin-1-yl)butan-1-ol
Brand Name: Vulcanchem
CAS No.: 56323-03-6
VCID: VC1992804
InChI: InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h12H,2-9H2,1H3
SMILES: CN1CCN(CC1)CCCCO
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

4-(4-Methylpiperazin-1-yl)butan-1-ol

CAS No.: 56323-03-6

Cat. No.: VC1992804

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperazin-1-yl)butan-1-ol - 56323-03-6

Specification

CAS No. 56323-03-6
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 4-(4-methylpiperazin-1-yl)butan-1-ol
Standard InChI InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h12H,2-9H2,1H3
Standard InChI Key GSFOUKVQYFLTRA-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCCCO
Canonical SMILES CN1CCN(CC1)CCCCO

Introduction

Physical and Chemical Properties

4-(4-Methylpiperazin-1-yl)butan-1-ol exhibits specific physicochemical properties that influence its behavior in various research applications. The following table summarizes the key physical and chemical properties of this compound:

PropertyValueReference
Molecular FormulaC₉H₂₀N₂O
Molecular Weight172.27 g/mol
Physical StateColorless clear liquid
Boiling Point88-90°C at 0.2 mmHg
Density0.975 g/cm³
LogP-0.11790
Purity (Commercial)> 98%

The compound's relatively low molecular weight and the presence of both hydrophilic (hydroxyl group) and lipophilic (piperazine ring) moieties contribute to its moderate water solubility and solubility in organic solvents, making it versatile for various reaction conditions.

Structural Characteristics

Molecular Structure

4-(4-Methylpiperazin-1-yl)butan-1-ol features a 4-methylpiperazine ring connected to a butanol chain. The structure includes:

  • A six-membered piperazine heterocycle containing two nitrogen atoms

  • A methyl substituent on one of the nitrogen atoms (position 4 of the piperazine)

  • A four-carbon chain (butyl) connecting the other nitrogen (position 1) to a terminal hydroxyl group

This structural arrangement is represented by the following identifiers:

  • IUPAC Name: 4-(4-methylpiperazin-1-yl)butan-1-ol

  • SMILES Notation: CN1CCN(CC1)CCCCO

  • InChI: InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h12H,2-9H2,1H3

  • InChIKey: GSFOUKVQYFLTRA-UHFFFAOYSA-N

Functional Groups and Reactivity

The compound contains two key functional groups that define its chemical reactivity:

  • Terminal hydroxyl group (-OH): Provides sites for oxidation reactions, esterification, and other transformations typical of primary alcohols.

  • Piperazine ring with N-methyl substitution: The tertiary amine functionality enables nucleophilic reactions, alkylation, and coordination with metal ions.

These functional groups allow the compound to participate in various organic reactions, making it valuable as a building block for more complex molecules.

Hazard CodeDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

These hazard classifications indicate that the compound requires careful handling with appropriate protective measures .

Research Applications

Pharmaceutical Intermediates

4-(4-Methylpiperazin-1-yl)butan-1-ol serves as a valuable intermediate in pharmaceutical synthesis due to its structural features. The presence of both a piperazine ring and a hydroxyl group makes it particularly useful for:

  • Development of CNS-active compounds, as piperazine-containing structures frequently demonstrate activity at various neurotransmitter receptors

  • Synthesis of compounds with improved pharmacokinetic properties, as the hydroxyl group provides a site for further modification to optimize solubility and bioavailability

  • Creation of linkers in complex drug molecules where the four-carbon chain offers an optimal spacing between pharmacophores

Chemical Research

In chemical research, the compound finds applications as:

  • A building block for more complex molecular architectures

  • A model compound for studying reaction mechanisms involving both piperazine and alcohol functionalities

  • A precursor for specialty chemicals in material science applications

Related Compounds and Structural Analogs

Piperazine Derivatives

Several structurally related compounds provide context for understanding the properties and applications of 4-(4-Methylpiperazin-1-yl)butan-1-ol:

  • 1-(Piperazin-1-yl)butan-2-ol (CAS: 14135-69-4): A structural isomer with the hydroxyl group at the 2-position of the butyl chain. This compound exhibits antimicrobial activity and serves as an intermediate in medicinal chemistry for synthesizing ligands targeting neurotransmitter receptors.

  • Di(4-methylpiperazin-1-yl)methanone: A related compound containing two 4-methylpiperazine units connected by a carbonyl group, synthesized through reaction of 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine .

  • 4-(4-Methylpiperazin-1-yl)aniline: A piperazine derivative with an aniline group instead of the butanol chain, used in pharmaceutical synthesis .

Other Related Structures

  • 4-Amino-2-(4-methylpiperazin-1-yl)butan-1-ol: A related compound with an additional amino group at the 4-position, demonstrating similar hazard profiles .

  • 4-Amino-1-(piperidin-1-YL)butan-1-one: A structural analog containing a piperidine ring instead of piperazine and a ketone instead of an alcohol functional group .

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